molecular formula C8H5BrF2N4 B2501744 3-(4-Bromopyrazol-1-yl)-6-(difluoromethyl)pyridazine CAS No. 2248273-35-8

3-(4-Bromopyrazol-1-yl)-6-(difluoromethyl)pyridazine

Cat. No. B2501744
CAS RN: 2248273-35-8
M. Wt: 275.057
InChI Key: QUWMZDSKTPYAPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Bromopyrazol-1-yl)-6-(difluoromethyl)pyridazine is a chemical compound that has gained significant attention in scientific research due to its potential in various applications. This compound is a pyridazine derivative that has shown promising results in various studies.

Mechanism of Action

The mechanism of action of 3-(4-Bromopyrazol-1-yl)-6-(difluoromethyl)pyridazine is not fully understood. However, studies have shown that this compound can inhibit the activity of various enzymes and proteins involved in cancer cell growth and proliferation. This compound can also induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects
3-(4-Bromopyrazol-1-yl)-6-(difluoromethyl)pyridazine has shown various biochemical and physiological effects in studies. This compound can inhibit the activity of various enzymes and proteins involved in cancer cell growth and proliferation, such as EGFR (epidermal growth factor receptor) and VEGFR (vascular endothelial growth factor receptor). This compound can also induce apoptosis in cancer cells, leading to their death.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(4-Bromopyrazol-1-yl)-6-(difluoromethyl)pyridazine in lab experiments is its high yield and purity. This compound can be synthesized with a high yield and purity, making it suitable for various experiments. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 3-(4-Bromopyrazol-1-yl)-6-(difluoromethyl)pyridazine. One of the main directions is the further study of its mechanism of action. Understanding the exact mechanism of action of this compound can help in the development of more effective drugs for cancer treatment. Another direction is the study of the potential of this compound in combination with other drugs or therapies for cancer treatment. Finally, the study of the pharmacokinetics and pharmacodynamics of this compound can help in the development of more effective drug delivery systems.

Synthesis Methods

The synthesis of 3-(4-Bromopyrazol-1-yl)-6-(difluoromethyl)pyridazine involves the reaction of 4-bromo-1H-pyrazole-3-carboxylic acid with 2,6-difluoropyridine-3,5-diamine in the presence of a coupling agent such as EDCI (N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction results in the formation of 3-(4-Bromopyrazol-1-yl)-6-(difluoromethyl)pyridazine as a yellow solid with a high yield.

Scientific Research Applications

3-(4-Bromopyrazol-1-yl)-6-(difluoromethyl)pyridazine has shown potential in various scientific research applications. One of the main applications is in the field of medicinal chemistry, where this compound has been studied for its potential as a drug candidate. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of various cancer cell lines, including breast cancer and lung cancer.

properties

IUPAC Name

3-(4-bromopyrazol-1-yl)-6-(difluoromethyl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2N4/c9-5-3-12-15(4-5)7-2-1-6(8(10)11)13-14-7/h1-4,8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUWMZDSKTPYAPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1C(F)F)N2C=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromopyrazol-1-yl)-6-(difluoromethyl)pyridazine

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